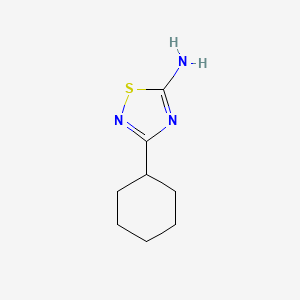

3-Cyclohexyl-1,2,4-thiadiazol-5-amine

Description

Overview of Thiadiazole Heterocycles in Contemporary Chemical Research

Thiadiazole and its derivatives are foundational components in medicinal chemistry and materials science. isres.orgekb.eg Their versatile nature stems from the arrangement of the sulfur and nitrogen atoms within the five-membered ring, which leads to different isomeric forms, each with distinct electronic and chemical characteristics. isres.org

The chemistry of thiadiazoles dates back to the 19th century, with the first 1,3,4-thiadiazole (B1197879) being described in 1882. bldpharm.com The true nature of this ring system was established in 1890. bldpharm.com The development of 1,2,4-thiadiazole (B1232254) chemistry followed, with its first description in 1821, although it was not synthesized and fully characterized until 1955. isres.org The exploration of thiadiazole chemistry has been driven by the discovery of their wide-ranging biological activities and their utility as versatile building blocks in organic synthesis. researchgate.net

Thiadiazoles exist in four constitutional isomeric forms, distinguished by the relative positions of the sulfur and two nitrogen atoms in the ring. isres.org These isomers are:

1,2,3-Thiadiazole : Characterized by adjacent nitrogen atoms. researchgate.net

1,2,4-Thiadiazole : Features nitrogen atoms at positions 2 and 4. isres.org

1,2,5-Thiadiazole : Contains nitrogen atoms at positions 2 and 5. isres.org

1,3,4-Thiadiazole : Has nitrogen atoms at positions 3 and 4. isres.org

Each isomer possesses a unique electronic distribution and reactivity profile, making them suitable for different chemical applications. isres.org The 1,2,4- and 1,3,4-thiadiazole isomers are the most extensively studied. isres.org

| Isomer | Molecular Formula | Key Structural Feature |

|---|---|---|

| 1,2,3-Thiadiazole | C2H2N2S | Adjacent nitrogen atoms (N-N) |

| 1,2,4-Thiadiazole | C2H2N2S | Nitrogen atoms separated by a carbon atom (N-C-N) |

| 1,2,5-Thiadiazole | C2H2N2S | Nitrogen atoms separated by a sulfur atom (N-S-N) |

| 1,3,4-Thiadiazole | C2H2N2S | Nitrogen atoms adjacent to a carbon atom (N-N-C) |

The 1,2,4-thiadiazole ring is a significant scaffold in heterocyclic chemistry due to its aromatic nature and stability. isres.org This ring system is a key component in a variety of compounds with applications in medicinal and materials chemistry. dergipark.org.tr The presence of the N-S bond in the 1,2,4-thiadiazole moiety allows it to act as a thiol trapping agent, reacting with cysteine residues in proteins to form disulfide bonds. organic-chemistry.org This reactivity is a key aspect of its utility in the design of enzyme inhibitors. organic-chemistry.org The synthesis of 1,2,4-thiadiazole derivatives can be achieved through various methods, including the oxidative dimerization of thioamides and the cyclization of amidinithioureas. isres.org

Rationale for Investigating 3-Cyclohexyl-1,2,4-thiadiazol-5-amine

While specific research on this compound is limited in publicly available literature, the rationale for its investigation can be inferred from the chemical properties of its constituent parts: the 1,2,4-thiadiazole core, the cyclohexyl group, and the 5-amino group. The combination of these structural motifs suggests a compound with potentially interesting chemical reactivity and properties.

The amino group at the 5-position of the 1,2,4-thiadiazole ring is a key functional group that significantly influences the compound's chemical behavior. This amino group can act as a nucleophile and a site for hydrogen bonding. Its presence allows for a wide range of chemical derivatization reactions, enabling the synthesis of a variety of related compounds with modified properties. The amino group can be acylated, alkylated, or used as a handle to attach other molecular fragments, making it a valuable point for chemical modification. bldpharm.com The reactivity of the amino group is a crucial factor in the potential utility of this compound as a building block in organic synthesis.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C8H13N3S |

| Monoisotopic Mass | 183.08302 Da |

| XlogP | 2.6 |

| Predicted Collision Cross Section ([M+H]+) | 137.7 Ų |

Data sourced from PubChem.

Positioning within the Broader Thiadiazole Research Context

The 1,2,4-thiadiazole core is a versatile building block in the synthesis of novel therapeutic agents. researchgate.net The general class of 3-substituted-5-amino-1,2,4-thiadiazoles has been explored for various therapeutic applications. The synthesis of such compounds can be achieved through methods like the oxidative N-S bond formation from imidoyl thioureas. organic-chemistry.org

The broader family of thiadiazoles has demonstrated a wide spectrum of biological activities, highlighting the potential of this heterocyclic system in drug development. mdpi.comresearchgate.net For instance, different derivatives have been investigated for their roles as anticonvulsants, antimicrobials, and anticancer agents. nih.govnih.govgavinpublishers.com The specific substitution at the 3- and 5-positions of the thiadiazole ring plays a crucial role in determining the compound's biological activity and target specificity.

Although no specific research findings for this compound are currently available, its chemical structure places it within a class of compounds with significant therapeutic potential. Further investigation into the synthesis and biological evaluation of this specific molecule is warranted to elucidate its unique properties and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRXCSKMDKMYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153978-13-2 | |

| Record name | 3-cyclohexyl-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyclohexyl 1,2,4 Thiadiazol 5 Amine and Its Structural Analogues

Established Synthetic Pathways to the 1,2,4-Thiadiazole (B1232254) Core

The formation of the 1,2,4-thiadiazole ring can be achieved through several reliable methods, each with its own set of advantages and substrate scope. These methods typically involve the formation of key nitrogen-sulfur bonds through cyclization.

Cyclization Reactions for 1,2,4-Thiadiazole Formation

Cyclization reactions are a cornerstone in the synthesis of 1,2,4-thiadiazoles. These reactions often proceed through an oxidative mechanism, where a linear precursor is induced to form the heterocyclic ring.

One of the most common methods is the oxidative dimerization of thioamides . acs.org This approach can lead to symmetrically substituted 3,5-disubstituted-1,2,4-thiadiazoles. A variety of oxidizing agents have been employed for this transformation, including 2-iodoxybenzoic acid (IBX), molecular oxygen, and copper(II) triflate. acs.org

A highly versatile method involves the intramolecular oxidative S-N bond formation of imidoyl thioureas . This strategy allows for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles and has been achieved using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) in a metal-free approach, offering short reaction times and good to excellent yields. researchgate.net An electro-oxidative approach for this transformation has also been developed, providing a catalyst- and oxidant-free method with broad functional group tolerance. researchgate.net Furthermore, molecular iodine (I₂) has been effectively used to mediate this oxidative cyclization. researchgate.net

The reaction of amidines with isothiocyanates can generate N-carbamothioyl amidine intermediates, which can then undergo oxidative cyclization, often mediated by iodine, to yield 3-substituted-5-amino-1,2,4-thiadiazoles. researchgate.net

A related approach is the cyclization of N-acylthioureas . These precursors can be cyclized under oxidative conditions to form the 1,2,4-thiadiazole ring.

Multicomponent Reactions in 1,2,4-Thiadiazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. While specific MCRs for 3-Cyclohexyl-1,2,4-thiadiazol-5-amine are not extensively documented, related structures have been synthesized using this strategy. For instance, new thiazolidine-4-one molecular hybrids have been prepared via a one-pot multicomponent reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid. While this example pertains to the 1,3,4-thiadiazole (B1197879) isomer, it highlights the potential of MCRs in constructing complex heterocyclic systems.

Palladium-Catalyzed and Transition-Metal-Free Approaches

Transition-metal catalysis, particularly with palladium, has been employed for the synthesis of functionalized 1,2,4-thiadiazoles, primarily through cross-coupling reactions to modify a pre-existing thiadiazole core. For example, Suzuki-Miyaura coupling has been used to introduce aryl or other substituents at specific positions on the thiadiazole ring. organic-chemistry.org

However, there is a strong emphasis in the recent literature on developing transition-metal-free synthetic methods for 1,2,4-thiadiazoles. Many of the oxidative cyclization methods mentioned previously, such as those using iodine or electro-oxidation, fall into this category. researchgate.net A facile transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles has been reported involving the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates, followed by an in situ intramolecular dehydrogenative N–S bond formation. acs.org

Specific Synthesis Protocols for this compound

Key Starting Materials and Reagents

A likely synthetic route would involve the following key starting materials and reagents:

| Starting Material/Reagent | Role in Synthesis |

| Cyclohexanecarbonyl chloride | Precursor to the cyclohexyl moiety and the carbonyl group for the formation of an N-acylthiourea. |

| Potassium thiocyanate (B1210189) (KSCN) | Source of the thiocyanate group. |

| Ammonia (B1221849) (or an amine source) | To form the N-acylthiourea intermediate. |

| Oxidizing agent (e.g., Iodine, Hydrogen Peroxide, PIFA) | To facilitate the oxidative cyclization to the 1,2,4-thiadiazole ring. |

| Base (e.g., Potassium carbonate, Triethylamine) | To facilitate the reaction and neutralize acidic byproducts. |

| Solvents (e.g., Acetone (B3395972), Acetonitrile (B52724), DMF) | To provide a suitable reaction medium. |

Alternatively, a route starting from cyclohexanecarboxamidine could be employed, reacting it with a thiocyanating agent.

Reaction Conditions and Optimization Strategies

A proposed two-step synthesis starting from cyclohexanecarbonyl chloride is outlined below.

Step 1: Synthesis of N-(cyclohexanecarbonyl)thiourea

In this initial step, cyclohexanecarbonyl chloride would be reacted with a thiocyanate salt, such as potassium thiocyanate, to form an in situ cyclohexanecarbonyl isothiocyanate. This intermediate is then reacted with a source of ammonia to yield the N-(cyclohexanecarbonyl)thiourea.

Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like acetone or acetonitrile at room temperature or with gentle heating.

Optimization: The reaction time and temperature can be optimized to ensure complete formation of the thiourea (B124793) intermediate. The purity of the intermediate should be confirmed before proceeding to the next step.

Step 2: Oxidative Cyclization to this compound

The synthesized N-(cyclohexanecarbonyl)thiourea would then undergo an oxidative cyclization to form the final product.

Reaction Conditions: The thiourea intermediate would be dissolved in a suitable solvent, such as acetonitrile or ethanol (B145695). An oxidizing agent, for example, a molar equivalent of iodine, and a base like potassium carbonate would be added. The reaction would likely proceed at room temperature or with gentle heating.

Optimization Strategies:

Oxidant Choice: Different oxidizing agents (e.g., I₂, H₂O₂, PIFA) can be screened to determine the most efficient one for this specific substrate.

Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield. A systematic evaluation of different combinations would be beneficial.

Temperature and Reaction Time: These parameters should be carefully monitored and optimized to maximize the yield of the desired product while minimizing the formation of byproducts.

Work-up and Purification: The final product would likely be isolated through extraction and purified using techniques such as column chromatography or recrystallization.

The following table provides a hypothetical overview of the optimization parameters for the oxidative cyclization step:

| Parameter | Variation | Expected Outcome |

| Oxidizing Agent | I₂, H₂O₂, PIFA | Determine the most effective and mildest oxidant for the cyclization. |

| Base | K₂CO₃, Et₃N, DBU | Identify the base that best promotes the reaction without causing degradation. |

| Solvent | CH₃CN, EtOH, DMF | Find the solvent that provides the best solubility and reaction kinetics. |

| Temperature | Room Temp, 40 °C, 60 °C | Optimize for the fastest reaction rate with minimal side product formation. |

By systematically applying these well-established synthetic principles, the synthesis of this compound can be achieved with a high degree of confidence.

Purification and Isolation Techniques

The purification and isolation of this compound and its structural analogues are critical steps to ensure the purity of the final compounds for subsequent biological evaluation. Common techniques employed include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility of the thiadiazole derivative. Often, a solvent system is used where the compound is soluble at an elevated temperature and sparingly soluble at room temperature, allowing for the formation of pure crystals upon cooling. For instance, ethanol is a common solvent for the recrystallization of 1,2,4-triazolo-1,3,4-thiadiazole derivatives. rsc.org In some cases, the product can be isolated by simple filtration without the need for column chromatography, which is an advantage for large-scale synthesis. researchgate.net

Column chromatography is another essential technique for the purification of 1,2,4-thiadiazole derivatives, especially for removing impurities with similar solubility profiles. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is optimized to achieve good separation. The progress of the separation is typically monitored by Thin Layer Chromatography (TLC). rsc.org

Strategies for Derivatization and Functionalization of this compound

The derivatization and functionalization of the this compound scaffold are key strategies to explore the structure-activity relationships (SAR) and to develop new analogues with improved biological activities.

N-Substitution of the 5-Amino Group

The amino group at the 5-position of the 1,2,4-thiadiazole ring is a common site for derivatization. N-substitution can be achieved through various reactions, such as acylation and alkylation, to introduce different functional groups.

For example, acylation of the 5-amino group can be performed by reacting the parent compound with acyl chlorides. epa.gov In a study on 1,3,4-thiadiazole derivatives, the 2-amino group was acylated using chloroacetyl chloride. nih.gov This approach can be adapted for the N-acylation of this compound. The resulting N-acylated derivatives can serve as intermediates for further functionalization. For instance, the chloroacetylated product can undergo nucleophilic substitution with various amines to introduce a wide range of substituents. nih.gov

Alkylation of the amino group is another common derivatization strategy. For example, 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles have been synthesized by the alkylation of the corresponding thiol with alkyl iodides. epa.gov A similar approach could be explored for the N-alkylation of the 5-amino group of this compound.

Modifications and Analogues of the 3-Cyclohexyl Moiety

Modifying the cyclohexyl group at the 3-position of the thiadiazole ring can significantly influence the compound's lipophilicity and steric properties, which in turn can affect its biological activity.

One approach to create analogues is to synthesize derivatives with different substituents on the cyclohexyl ring. This can be achieved by starting with appropriately substituted cyclohexyl precursors. For instance, the synthesis of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues starts with N-cyclohexyl isothiocyanate, which is then elaborated. nih.gov By using substituted cyclohexyl isothiocyanates, a variety of analogues with modified cyclohexyl moieties could be prepared.

Another strategy involves replacing the cyclohexyl group with other cyclic or acyclic moieties to explore the impact of this part of the molecule on its biological profile. Structure-activity relationship studies on some 1,3,4-thiadiazole derivatives have shown that substitution with saturated alicyclic groups like cyclopropyl (B3062369) or aliphatic groups can lead to high activity. semanticscholar.org This suggests that synthesizing analogues of this compound with different cycloalkyl or alkyl groups at the 3-position is a promising avenue for discovering new bioactive compounds.

Remote Functionalization of the Thiadiazole Ring

Remote functionalization of the 1,2,4-thiadiazole ring itself, at positions other than those bearing the primary substituents, is a more challenging but potentially rewarding strategy for generating novel analogues. The inherent electronic properties of the thiadiazole ring make it susceptible to certain types of reactions. The 1,3,4-thiadiazole ring, for example, is described as electron-deficient. mdpi.com

While direct C-H functionalization of the 1,2,4-thiadiazole ring is not extensively reported for this specific scaffold, general principles of heterocyclic chemistry can be applied. For instance, regioselective functionalization can sometimes be achieved by controlling the reaction conditions and the nature of the reagents. In the context of 1,2,3-thiadiazoles, functionalization has been centered at the C-3 position. mdpi.com The development of new synthetic methods is crucial for exploring the remote functionalization of the 1,2,4-thiadiazole core in this compound.

Sustainable and Green Chemistry Approaches in 1,2,4-Thiadiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce the environmental impact of chemical processes. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and improved product purity. nanobioletters.com The synthesis of various heterocyclic systems, including 1,2,4-triazoles and thiadiazoles, has been successfully achieved using microwave irradiation. nih.govpensoft.net

In the context of 1,2,4-thiadiazole synthesis, microwave irradiation can facilitate the cyclization of intermediates. For example, the synthesis of 3,5-disubstituted 1,2,4-triazole (B32235) derivatives has been achieved by the reaction of nitriles and hydrazides under microwave irradiation without the need for a base or solvent. scipublications.com This methodology could potentially be adapted for the synthesis of this compound by using an appropriate cyclohexyl-containing starting material. The use of microwave heating can significantly accelerate the synthesis, making it a more efficient and environmentally friendly approach compared to conventional heating methods. nanobioletters.com

Ultrasound-Assisted Synthesis

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful technique for accelerating reactions and improving efficiency. nih.gov This method, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. nih.govasianpubs.org These conditions can dramatically enhance reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating methods. nih.gov

In the synthesis of 1,2,4-thiadiazole analogues, ultrasound has been shown to be particularly effective. For instance, the synthesis of certain thiadiazoles from thiosemicarbazide (B42300) precursors under ultrasound irradiation proceeds rapidly at room temperature, offering superior yields and significantly reduced reaction times compared to traditional methods. One study demonstrated a one-pot, three-component reaction for synthesizing 1,3,4-thiadiazole derivatives under ultrasound irradiation at 50°C, achieving excellent yields of 91–97% within 55–65 minutes. sci-hub.se In contrast, the same reaction under conventional heating required 8–12 hours to achieve a lower yield of 74%. sci-hub.se This highlights the significant advantages of sonication in terms of energy and time savings. nih.govsci-hub.se

The benefits of ultrasound are not limited to thiadiazoles; similar advantages have been observed in the synthesis of related heterocyclic systems like 1,2,4-triazoles and dihydropyrimidin-(thio)ones. nih.govmdpi.comresearchgate.net These studies consistently report milder reaction conditions, shorter durations, and improved yields, underscoring the broad applicability and efficiency of ultrasound-assisted synthesis in heterocyclic chemistry. nih.govmdpi.comresearchgate.net

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for 1,3,4-Thiadiazole Analogues

| Method | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|

| Ultrasound Irradiation | 50 °C | 55–65 min | 91–97% | sci-hub.se |

Solvent-Free Processes

A key objective of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and costly to dispose of. Solvent-free synthesis, or solid-state reaction, presents an environmentally benign alternative by conducting reactions with neat reactants in the absence of a solvent. This approach can lead to improved yields, enhanced reaction rates, and simplified work-up procedures.

For the synthesis of 1,2,4-thiadiazoles, a notable solvent-free method involves a one-pot, two-step reaction starting from primary amides. researchgate.net This environmentally friendly process utilizes readily available starting materials and avoids the use of conventional solvents, representing a significant advancement in the sustainable production of this heterocyclic core. researchgate.net Another green, solvent-free approach employs ultrasonic irradiation to synthesize 1,3-thiazoles and 1,3,4-thiadiazines, demonstrating the potential for combining these advanced methodologies to further enhance efficiency and environmental compatibility. tandfonline.com The combination of ultrasound and solvent-free conditions often results in high-purity products with the added benefits of lower costs and simple work-ups. tandfonline.com

The principle of solvent-free synthesis has also been successfully applied to related heterocycles, such as the synthesis of 1,2,4-triazolo-1,3,4-thiadiazoles under microwave irradiation without a catalyst, further validating the feasibility of this approach in heterocyclic chemistry. utar.edu.my

Table 2: Examples of Solvent-Free Synthesis in Heterocyclic Chemistry

| Target Compound Class | Method | Key Features | Reference |

|---|---|---|---|

| 1,2,4-Thiadiazoles | One-pot reaction from primary amides | Environmentally friendly, no traditional solvents | researchgate.net |

| 1,3-Thiazoles & 1,3,4-Thiadiazines | Ultrasound irradiation | Ecofriendly, high yields, simple work-up | tandfonline.com |

Heterogeneous Catalysis

Heterogeneous catalysis offers substantial advantages in chemical synthesis, including simplified catalyst recovery and recycling, which are crucial for developing cost-effective and sustainable industrial processes. eurekaselect.com In the context of 1,2,4-thiadiazole synthesis, heterogeneous catalysts provide a promising avenue for efficient and clean production.

A notable example is the use of a covalent organic framework (COF) as a heterogeneous catalyst for the cyclization of thioamides to form 1,2,4-thiadiazoles. researchgate.net The specifically designed catalyst, TBP-SE, is highly crystalline and photostable, enabling the reaction to proceed with high efficiency. researchgate.net This method not only produces the 1,2,4-thiadiazole scaffold in high yield (96.5%) but also demonstrates excellent recyclability, with the catalyst being reusable for at least five cycles without significant loss of activity. researchgate.net

The development of heterogeneous catalysts extends to other related synthetic transformations. For instance, magnetic nanoparticles functionalized with an acid catalyst (Fe3O4–BF3) have been employed as a highly efficient and reusable heterogeneous Lewis acid for the synthesis of α-aminonitriles, key intermediates in many organic syntheses. acs.org While homogeneous catalysts, such as copper(II) complexes, have also been used for synthesizing the 3-amino-5-acyl-1,2,4-thiadiazole core, the transition to heterogeneous systems remains a key goal for improving the sustainability of these processes. eurekaselect.comrsc.org

Table 3: Performance of a Heterogeneous Catalyst in 1,2,4-Thiadiazole Synthesis

| Catalyst | Reaction | Yield | Recyclability | Reference |

|---|

Spectroscopic and Structural Characterization of 3 Cyclohexyl 1,2,4 Thiadiazol 5 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H-NMR spectrum of 3-Cyclohexyl-1,2,4-thiadiazol-5-amine is expected to show distinct signals corresponding to the protons of the cyclohexyl group and the amine group. The protons of the cyclohexyl ring will exhibit complex multiplets in the aliphatic region, typically between δ 1.0 and 2.0 ppm. The methine proton attached to the carbon adjacent to the thiadiazole ring is expected to be deshielded and appear at a lower field, around δ 3.0 ppm. The amine protons (NH₂) are anticipated to present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration, but is generally expected in the range of δ 5.0-7.0 ppm.

For comparison, in a related compound, 4-Cyclohexyl-1-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl} thiosemicarbazide (B42300), the cyclohexyl protons appear as a multiplet between δ 1.01 and 1.72 ppm, with the methine proton at δ 4.31 ppm. researchgate.net

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclohexyl -CH₂ | 1.0 - 2.0 (multiplet) |

| Cyclohexyl -CH | ~3.0 (multiplet) |

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The two carbon atoms of the 1,2,4-thiadiazole (B1232254) ring are characteristically found at low field due to the influence of the adjacent heteroatoms. For this compound, the C3 and C5 carbons are predicted to resonate in the range of δ 160-185 ppm. The carbons of the cyclohexyl group will appear in the aliphatic region, with the methine carbon attached to the thiadiazole ring being the most deshielded, likely appearing around δ 35-45 ppm, and the other methylene (B1212753) carbons resonating between δ 25 and 35 ppm.

In similar thiadiazole structures, the ring carbons have been observed in this range. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives, the two thiadiazole carbons resonate between δ 158.4 and 164.23 ppm.

Table 2: Predicted ¹³C-NMR Signal Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (Thiadiazole) | 170 - 185 |

| C5 (Thiadiazole) | 160 - 175 |

| Cyclohexyl -CH | 35 - 45 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the attachment of the cyclohexyl group to the C3 position of the thiadiazole ring, by observing a correlation between the cyclohexyl methine proton and the C3 carbon of the thiadiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to display several key absorption bands. The N-H stretching vibrations of the primary amine group should appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclohexyl group will be observed just below 3000 cm⁻¹. The C=N stretching vibration of the thiadiazole ring is anticipated to be in the 1600-1650 cm⁻¹ region. The C-N and C-S stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region (below 1500 cm⁻¹).

For a series of 1,3,4-thiadiazole derivatives, the N-H and aromatic C-H stretching vibrations were observed in the range of 3167–3262 cm⁻¹, while the C=N and C-N stretching vibrations were found at 1575 cm⁻¹ and 1237 cm⁻¹, respectively.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (amine) | 3300 - 3500 |

| C-H stretch (cyclohexyl) | 2850 - 2960 |

| C=N stretch (thiadiazole) | 1600 - 1650 |

| C-N stretch | 1200 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₈H₁₃N₃S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (199.28 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

The fragmentation pattern in the mass spectrum would likely involve the loss of the cyclohexyl group, the amine group, or fragmentation of the thiadiazole ring. A characteristic fragmentation of 1,2,3-thiadiazoles is the loss of a nitrogen molecule (N₂). While this is a different isomer, similar ring fragmentation pathways could be possible. The cleavage of the P-C bond with the elimination of a cyclohexane (B81311) moiety has been observed in the mass spectrum of 2-cyclohexyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxides.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 199 |

| [M - C₆H₁₁]⁺ | 116 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The thiadiazole ring, being an aromatic heterocycle, will exhibit strong π → π* transitions at shorter wavelengths (likely below 250 nm). The presence of the amino group (an auxochrome) attached to the chromophoric thiadiazole ring may cause a bathochromic (red) shift of these absorptions. Weaker n → π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms may be observed at longer wavelengths. For a series of 1,3,4-thiadiazole derivatives, UV-Vis absorption bands were observed at λₘₐₓ = 242, 274, and 358 nm.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted Wavelength Range (nm) |

|---|---|

| π → π* | 220 - 280 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. For a compound like this compound, obtaining suitable single crystals is a critical first step, often achieved through slow evaporation of a saturated solution.

The crystallographic data for this compound would be expected to confirm the connectivity of the cyclohexyl ring to the C3 position of the 1,2,4-thiadiazole ring and the amine group at the C5 position. The analysis would also reveal the planarity of the thiadiazole ring and the chair conformation of the cyclohexyl substituent. Intermolecular hydrogen bonding, often observed in crystalline structures of amino-substituted heterocycles, would also be elucidated. A representative table of crystallographic data that would be obtained for this compound is presented below.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₁₃N₃S |

| Formula Weight | 183.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value |

| Theta range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | Value |

| R indices (all data) | Value |

Elemental Analysis (C, H, N, S) for Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This method provides empirical validation of a compound's chemical formula and is a crucial checkpoint for assessing its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values is a strong indicator of the sample's compositional integrity.

For this compound (C₈H₁₃N₃S), the theoretical elemental composition can be precisely calculated. Experimental results from combustion analysis are expected to align with these theoretical values within a narrow margin of error, typically ±0.4%. This analytical method has been routinely applied to confirm the composition of newly synthesized thiadiazole derivatives. semanticscholar.orgrdd.edu.iqresearchgate.net

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 52.42 | Value |

| Hydrogen (H) | 7.15 | Value |

| Nitrogen (N) | 22.93 | Value |

| Sulfur (S) | 17.50 | Value |

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of synthesized compounds. In the context of this compound, an HPLC method would be developed to ensure the absence of starting materials, by-products, or other impurities.

A typical HPLC analysis involves injecting a solution of the compound onto a column containing a stationary phase. A mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each component as it elutes, producing a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to the target compound. For many thiadiazole compounds, reversed-phase HPLC is a common method of choice. nih.gov

The development of an HPLC method for this compound would involve optimizing parameters such as the column type (e.g., C18), the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a possible modifier like formic acid or trifluoroacetic acid), the flow rate, and the detection wavelength (typically in the UV region). A high purity sample would exhibit a single major peak in the chromatogram.

Table 3: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1200 series or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) |

| Gradient | Example: 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time | Value |

| Purity (Area %) | >98% |

Computational and Theoretical Investigations of 3 Cyclohexyl 1,2,4 Thiadiazol 5 Amine

Molecular Docking Studies for Ligand-Target Interactions (e.g., Enzyme Binding)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 3-Cyclohexyl-1,2,4-thiadiazol-5-amine, might bind to a macromolecular target, typically a protein or enzyme. The process involves sampling a large number of possible orientations and conformations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity.

The results of a docking study can provide valuable insights into:

The preferred binding pose of the ligand.

The key amino acid residues involved in the interaction.

The types of interactions that stabilize the complex (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

This information is crucial in drug discovery for identifying potential drug candidates and for optimizing their structure to improve binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a modeling technique that attempts to correlate the chemical structure of a series of compounds with their biological activity. A QSAR model is a mathematical equation that relates one or more physicochemical or structural descriptors of a molecule to its activity.

To build a QSAR model for a series of thiadiazole derivatives, one would:

Synthesize and test a set of related compounds for a specific biological activity.

Calculate a variety of molecular descriptors for each compound (e.g., lipophilicity, electronic properties, steric parameters).

Use statistical methods to develop a mathematical model that best correlates the descriptors with the observed activity.

A validated QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules.

Conformational Analysis and Molecular Dynamics Simulations

For flexible molecules like this compound, understanding their conformational landscape is important.

Conformational Analysis: This involves identifying the different stable conformations (conformers) of the molecule and their relative energies. For the cyclohexyl group, this would involve analyzing the chair, boat, and twist-boat conformations and their interconversion.

Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved view of a molecule's motion. By simulating the movements of atoms over time, MD can explore the conformational space of a molecule, study its flexibility, and analyze its interactions with its environment, such as a solvent or a biological membrane. This provides a more dynamic picture of the molecule's behavior compared to the static view from quantum chemical calculations.

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool in the prediction of spectroscopic parameters for novel compounds, offering valuable insights that complement experimental data. For this compound, theoretical calculations, primarily employing Density Functional Theory (DFT), can provide a detailed understanding of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These predictions are instrumental in the structural elucidation and characterization of the molecule.

Theoretical approaches to predict spectroscopic parameters typically involve optimizing the molecular geometry of the compound at a specific level of theory, such as B3LYP with a 6-311++G(2d,2p) basis set. Following geometry optimization, the spectroscopic properties are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method for NMR chemical shifts and time-dependent DFT (TD-DFT) for electronic transitions.

Predicted ¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra for this compound can be predicted through computational analysis. The chemical shifts are influenced by the electronic environment of each nucleus. The cyclohexyl group is expected to exhibit characteristic signals in the aliphatic region, while the thiadiazole ring carbons and the amine group protons will have distinct chemical shifts.

The predicted ¹H NMR spectrum would likely show a complex multiplet for the methine proton of the cyclohexyl ring attached to the thiadiazole, shifted downfield due to the influence of the heterocyclic ring. The methylene (B1212753) protons of the cyclohexyl ring would appear as a series of overlapping multiplets in the upfield region. The protons of the amine group are expected to present a broad singlet.

In the predicted ¹³C NMR spectrum, the carbons of the thiadiazole ring are anticipated to resonate at lower fields due to their heteroaromatic nature and the presence of electronegative nitrogen and sulfur atoms. The carbon atom of the cyclohexyl ring directly bonded to the thiadiazole will also be shifted downfield compared to the other cyclohexyl carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl-H1 | 2.80 - 3.10 | m |

| Cyclohexyl-H (axial) | 1.20 - 1.50 | m |

| Cyclohexyl-H (equatorial) | 1.60 - 1.90 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C3 (Thiadiazole) | 175 - 185 |

| C5 (Thiadiazole) | 165 - 175 |

| C1 (Cyclohexyl) | 40 - 50 |

| C2, C6 (Cyclohexyl) | 30 - 35 |

| C3, C5 (Cyclohexyl) | 25 - 30 |

Predicted Infrared (IR) Spectral Data

The theoretical IR spectrum of this compound is characterized by vibrational modes corresponding to its various functional groups. The N-H stretching vibrations of the primary amine are expected to appear as distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclohexyl group will be observed below 3000 cm⁻¹. The C=N and N=N stretching vibrations within the thiadiazole ring are predicted to occur in the 1500-1650 cm⁻¹ region. Furthermore, C-N and C-S stretching vibrations will also be present at lower wavenumbers.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H stretching (amine) | 3450 - 3300 |

| C-H stretching (cyclohexyl) | 2950 - 2850 |

| C=N stretching (thiadiazole) | 1640 - 1600 |

| N-H bending (amine) | 1620 - 1580 |

| C-N stretching | 1350 - 1250 |

Predicted UV-Vis Spectral Data

The electronic absorption spectrum of this compound can be predicted using TD-DFT calculations. The absorption maxima (λmax) are associated with electronic transitions, primarily π → π* and n → π* transitions within the thiadiazole ring. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted thiadiazole core.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π* | 250 - 280 | Ethanol (B145695) |

It is important to note that these predicted values are theoretical estimations and may vary from experimental results due to factors such as solvent effects, intermolecular interactions, and the specific computational methods employed. However, they provide a valuable theoretical framework for the spectroscopic analysis of this compound.

Biological Activities and Mechanistic Studies Excluding Human Clinical Data and Safety Profiles

Antimicrobial Properties

The thiadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives have been shown to possess a broad spectrum of activity against bacteria, fungi, viruses, and mycobacteria.

Antibacterial Activity (in vitro studies, non-human bacterial strains)

While specific studies on 3-Cyclohexyl-1,2,4-thiadiazol-5-amine are not extensively detailed, the broader family of thiadiazole derivatives has demonstrated significant antibacterial potential in vitro. For instance, a series of N-(5-aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolone derivatives showed notable activity against Gram-positive bacteria. nih.gov Specifically, the ciprofloxacin (B1669076) derivative within this series (compound 5a) was highly effective against Staphylococcus aureus and Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 0.008 µg/ml. nih.gov However, these compounds were less effective against Gram-negative organisms. nih.gov

Other research on quinoline-2-one derivatives linked to a thiadiazole ring also indicated promising antibacterial action against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. Similarly, newly designed triazole-thiazole hybrids exhibited inhibitory activity against various bacterial strains with MIC values ranging from 2.8 to 15.7 µM. nih.gov

Antifungal Activity (in vitro studies, non-human fungal strains)

The antifungal properties of thiadiazole derivatives are a subject of ongoing research. Certain analogs have shown considerable efficacy against various fungal pathogens. A study on 4-cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives, which feature a cyclohexyl group similar to the subject compound, reported very strong antifungal activity against Candida albicans and Candida glabrata. nih.gov

Furthermore, research into 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols identified a specific compound, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1), as a potent agent against different Candida species and molds. nih.govresearchgate.net This compound demonstrated minimum inhibitory concentration (MIC100) values between 8 and 96 μg/ml. nih.govresearchgate.net Its mechanism appears to involve the disruption of cell wall biogenesis. nih.govresearchgate.net Other studies have corroborated the antifungal potential of thiadiazole-quinoline hybrids against pathogens like Candida albicans and Aspergillus niger.

Antiviral Activity (in vitro studies, non-human viral models)

The 1,3,4-thiadiazole (B1197879) scaffold is recognized as a bioisostere of pyrimidine, a key component of nucleic acids, which may contribute to its antiviral potential. nih.gov In vitro assays have shown that certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives can inhibit various non-human viral models. For example, the compound N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide was identified as an inhibitor of the Influenza A H3N2 virus subtype, with a half-maximal effective concentration (EC50) of 31.4 μM. nih.gov Other derivatives from the same study showed activity against Parainfluenza-3 and Reovirus-1. nih.gov Additional research has pointed to the activity of different 1,3,4-thiadiazole compounds against herpes simplex virus-1, Sindbis virus, and Coxsackie virus B4. nih.gov

Antitubercular Activity (e.g., M. tuberculosis H37Rv strain)

The cyclohexyl moiety appears to be particularly significant for the antitubercular activity of thiadiazole derivatives. Research has highlighted several compounds containing this group that show potent inhibition of Mycobacterium tuberculosis H37Rv.

One study synthesized a series of N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine derivatives and tested their antimycobacterial activity. The results were promising, with two compounds in particular demonstrating significant efficacy. researchgate.net

| Compound | Activity Level | MIC (µg/ml) vs. M. tuberculosis H37Rv |

|---|---|---|

| C5 | Excellent | 1.6 |

| C1 | Good | 3.12 |

Anticancer and Cytostatic Effects (in vitro cell line evaluation)

The thiadiazole scaffold is also prevalent in the design of potential anticancer agents. researchgate.net These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines in vitro.

Growth Inhibition in Specific Cancer Cell Lines (e.g., MCF-7, HT-29)

While direct data on this compound is limited, related heterocyclic structures have shown significant cytostatic effects. A study on a series of 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivatives tested their cytotoxicity against several cancer cell lines, including the MCF-7 breast cancer line and the HT-29 colon cancer line. nih.govresearchgate.net

One compound from this series, designated 6e, was found to be the most potent against MCF-7 cells. nih.gov

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 6e (1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivative) | MCF-7 (Breast Cancer) | 3.85 |

Mechanistic studies revealed that this compound induces apoptosis and causes cell cycle arrest in the G0/G1 phase in MCF-7 cells. nih.gov The cytotoxic effects of various other compounds on MCF-7 and HT-29 cells have also been documented, underscoring the utility of these cell lines in screening potential anticancer agents. researchgate.netnih.govmdpi.comphcog.com

Mechanisms of Cellular Effect (e.g., Apoptosis Induction, Enzyme Inhibition)

No specific studies on the mechanisms of cellular effect, such as the induction of apoptosis or general enzyme inhibition, for this compound have been reported. Research into the broader family of 1,3,4-thiadiazole derivatives has indicated that some compounds within this class can induce apoptosis and exhibit anticancer properties through various cellular pathways, but these findings are not directly applicable to this specific compound. mdpi.comnih.govgranthaalayahpublication.org

Enzyme Inhibitory Mechanisms

Detailed investigations into the enzyme inhibitory profile of this compound are not available in the current body of scientific literature.

There is no published data to suggest that this compound is an inhibitor of c-Jun N-terminal kinases (JNKs). While JNKs are a recognized target for therapeutic intervention in various diseases and other kinase inhibitors have been identified, the activity of this particular compound against JNK isoforms has not been documented. nih.govnih.govmdpi.com

The potential for this compound to act as a carbonic anhydrase inhibitor has not been evaluated in any published research. Many potent carbonic anhydrase inhibitors belong to the sulfonamide class of compounds, often incorporating a thiadiazole ring to achieve high affinity for the enzyme's active site. nih.govrsc.orgnih.gov However, no specific inhibition data exists for this compound.

No studies have been conducted to determine if this compound possesses caspase inhibitory activity.

Other Biological Modulations (in vitro/non-human models)

Exploratory studies into other potential biological effects of this compound in in vitro or non-human models have not been reported.

The antioxidant capacity of this compound has not been scientifically determined. Although various derivatives of 1,3,4-thiadiazole have been synthesized and tested for their ability to scavenge free radicals in different in vitro assays, nih.govsaudijournals.comresearchgate.netnih.gov no such antioxidant data is available for this specific compound.

Anti-inflammatory Effects (in vitro, non-human models)

The thiadiazole nucleus is a common feature in compounds designed as anti-inflammatory agents. Research has shown that various derivatives of both 1,3,4-thiadiazole and 1,2,4-thiadiazole (B1232254) exhibit anti-inflammatory properties by modulating key enzymatic pathways involved in the inflammatory response. neliti.com

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, and lipoxygenase (LOX) enzymes. For instance, a series of synthesized imidazo[2,1-b] neliti.comnih.govnih.govthiadiazole derivatives demonstrated noteworthy anti-inflammatory and analgesic activities in in-vivo rodent models. nih.gov One compound from this series, 5c , exhibited higher inhibition of COX-2 than the standard drug diclofenac. nih.gov Similarly, studies on other fused heterocyclic systems incorporating the thiadiazole ring have identified compounds with potent dual inhibitory effects on COX and 5-LOX pathways. frontiersin.org

While these examples pertain to different isomers or fused systems, they underscore the inherent potential of the thiadiazole core to be developed into effective anti-inflammatory agents. The investigation of this compound in relevant in vitro assays, such as those measuring inhibition of COX-1, COX-2, and 5-LOX, would be a logical first step to determine if it shares this characteristic anti-inflammatory profile. frontiersin.org

Structure-Activity Relationship (SAR) Elucidation of this compound Derivatives

The biological activity of thiadiazole derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity. For a compound like this compound, SAR exploration would logically focus on its three key structural components: the cyclohexyl ring, the amino group, and the 1,2,4-thiadiazole core itself.

For example, in a study of anti-apoptotic 1,3,4-thiadiazole derivatives, compounds substituted with saturated alicyclic (cyclopropyl) or aliphatic groups showed different activity levels compared to those with a cyclohexyl or an aromatic benzyl (B1604629) group, indicating that the size and nature of this substituent are critical for biological effect. nih.gov The cyclohexyl group's flexibility and three-dimensional structure can allow for different binding conformations compared to a planar aryl ring, which can be advantageous or detrimental depending on the topology of the target protein's binding site.

| Derivative Class | Substituent at Position 3 | Observed Activity Trend |

| 1,3,4-Thiadiazoles | Cyclopropyl (B3062369), Pentyl | Highest anti-apoptotic activity |

| Cyclohexyl, Benzyl | Lesser anti-apoptotic activity |

Table 1: Comparative activity based on substitution in a series of anti-apoptotic 1,3,4-thiadiazole derivatives. Data adapted from studies on related heterocyclic compounds. nih.gov

The amino group at position 5 is a key functional handle for chemical modification. It can act as a hydrogen bond donor, influencing how the molecule docks into a biological target. SAR studies frequently explore the impact of modifying such amino groups. Common modifications include acylation (e.g., adding an acetyl group), alkylation, or incorporation into larger heterocyclic systems.

For instance, research on 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives showed that further modifications of the amino group were attempted to increase potency, although in that specific series, it did not lead to an improvement. nih.gov In another study of adenosine (B11128) A3 receptor antagonists, N-acetyl substitutions of an aminothiadiazole template dramatically increased binding affinity and selectivity. nih.gov These findings highlight that even small modifications to the amino group can profoundly alter the biological profile of the parent compound, making this a critical area for SAR exploration.

| Parent Scaffold | Amino Group Modification | Effect on Biological Activity | Target |

| 5-amino- neliti.comnih.govresearchgate.netthiadiazole | Acetylation (N-acetyl) | Greatly increased binding affinity | Adenosine A3 Receptor |

| 5-amino-1,3,4-thiadiazole-2-thiol | Further modification | Did not increase potency | JNK |

Table 2: Examples of how amino group modification impacts the activity of thiadiazole scaffolds. nih.govnih.gov

The arrangement of the nitrogen and sulfur atoms in the thiadiazole ring is a fundamental determinant of a molecule's electronic properties, geometry, and potential for biological interactions. There are four possible isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole. mdpi.com The 1,2,4- and 1,3,4-isomers are the most extensively studied for medicinal applications. neliti.commdpi.com

The difference between these isomers is not trivial. For example, in the development of kinase inhibitors, replacing a 2-aminothiazole (B372263) core with a 1,3,4-thiadiazol-2-amine nucleus completely switched the selectivity of the compound from one kinase (Fyn) to another (GSK-3β). acs.org Similarly, molecular modeling studies comparing a 3-phenyl- neliti.comnih.govresearchgate.netthiadiazol-5-yl derivative with its 2-phenyl- neliti.comnih.govnih.govthiadiazol-5-yl regioisomer revealed dramatic differences in binding affinities for the adenosine A3 receptor, which were attributed to the different spatial arrangement of hydrogen bond donors and acceptors. nih.gov This demonstrates that the specific 1,2,4-thiadiazole core of the title compound is a critical feature, and its activity profile would likely differ significantly from a hypothetical 3-Cyclohexyl-1,3,4-thiadiazol-5-amine counterpart.

Non Biological Applications of Thiadiazole Derivatives

Coordination Chemistry and Ligand Design for Metal Complexation

Thiadiazole derivatives are highly valued as ligands in coordination chemistry due to the presence of nitrogen and sulfur heteroatoms, which can act as effective coordination sites for metal ions. isres.org The 1,2,4-thiadiazole (B1232254) and 1,3,4-thiadiazole (B1197879) isomers are the most studied for this purpose. isres.org These compounds function as versatile building blocks for constructing metal complexes with diverse architectures and nuclearities. researchgate.netnih.gov

The coordination ability of thiadiazole ligands is influenced by the substituents on the ring. The introduction of groups like amino (-NH2), mercapto (-SH), or hydroxyl (-OH) provides additional donor sites, enhancing the chelation potential. nih.gov For instance, 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole and its acetylated derivatives have been used to synthesize complexes with copper (Cu(II)) and zinc (Zn(II)). nih.govmdpi.com Spectroscopic studies reveal that chelation often occurs through one of the thiadiazole nitrogen atoms and a deprotonated hydroxyl group from an adjacent phenyl ring. mdpi.com The resulting metal complexes can exhibit different ligand-to-metal ratios; for example, Zn(II) complexes have been observed to form a 1:1 ratio, while Cu(II) complexes can adopt a 2:1 ratio. mdpi.com

Similarly, 2-alkylthio-5-mercapto-1,3,4-thiadiazole derivatives have been shown to form complexes with nickel (Ni(II)), palladium (Pd(II)), and cadmium (Cd(II)), with bonding occurring through both nitrogen and sulfur atoms. tandfonline.com The reaction of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) with chlorides of zinc, cadmium, and mercury results in the formation of polymer-metal complexes. tandfonline.com The inherent N,S donor atoms also make 1,2,4-thiadiazole derivatives effective ligands for creating coordination compounds. researchgate.net The synthesis of these complexes often involves reacting the thiadiazole ligand with a suitable metal salt, such as acetates or chlorides, in an appropriate solvent. nih.govnih.gov These coordination compounds are not only of structural interest but are also explored for their potential in catalysis and material science. researchgate.net

Applications in Material Science and Engineering

The unique chemical structures of thiadiazole derivatives lend them to a wide array of applications in material science, from enhancing the performance of industrial lubricants to forming the basis of advanced sensors and polymers.

Use as Lubricant Additives (e.g., Antiwear, Extreme Pressure)

Thiadiazole derivatives, particularly those based on the 1,3,4-thiadiazole ring, are highly effective multifunctional lubricant additives. emerald.com The most prominent among these is 2,5-dimercapto-1,3,4-thiadiazole (DMTD) and its derivatives. lube-media.comjdlubricant.com These compounds are prized for their antiwear (AW) and extreme pressure (EP) properties, which are crucial for protecting machinery operating under high-load conditions. lube-media.comnlgi.org

The high sulfur content in DMTD derivatives contributes to their excellent EP performance. lube-media.com Under extreme pressure, these additives form a protective film on metal surfaces. This boundary film, involving the active sulfur and nitrogen elements, prevents direct metal-to-metal contact, thereby reducing wear and preventing surface welding. emerald.comlube-media.com Research shows that adding DMTD derivatives to base greases significantly increases their load-carrying capacity. For example, adding 3.0% of a DMTD dimer to various base greases can increase the four-ball weld point from a baseline of 126-160 kgf to as high as 620-800 kgf. lube-media.com

Beyond EP and AW properties, these additives also function as antioxidants and corrosion inhibitors, making them versatile and economical choices for lubricant formulations. lube-media.comgoogle.com They are known to be ashless and free of phosphorus, which is an advantage in meeting stricter environmental regulations. emerald.comvanderbiltchemicals.com While DMTD itself has poor oil solubility, derivatives have been synthesized to overcome this limitation, enhancing their applicability in various mineral and synthetic oils. emerald.comgoogle.com

Table 1: Performance of DMTD Derivatives as Extreme Pressure (EP) Additives

This table illustrates the improvement in the load-carrying capacity (weld point) of different base greases after the addition of a 2,5-dimercapto-1,3,4-thiadiazole (DMTD) dimer, as measured by the Four-Ball EP Test.

| Base Grease Type | Weld Point without Additive (kgf) | Weld Point with 3.0% DMTD Dimer (kgf) |

| Lithium Complex Grease | 160 | 800 |

| Calcium Sulfonate Grease | 160 | >800 |

| Polyurea Grease | 126 | 620 |

| Data sourced from a 2015 study on the synergistic combination of DMTD derivatives. lube-media.com |

Development of Fluorescent Probes and Sensors (e.g., for heavy metal detection)

The intrinsic fluorescence of the thiadiazole ring system has been harnessed to create highly sensitive and selective chemosensors for detecting environmental pollutants, particularly heavy metal ions. rsc.orgresearchgate.net Derivatives of 1,3,4-thiadiazole are commonly employed as the core structure for these fluorescent probes. rsc.orgrsc.org

One notable application is the detection of mercury ions (Hg²⁺). Researchers have functionalized Fe₃O₄@SiO₂ magnetic nanocomposites with 5-amino-1,3,4-thiadiazole-2-thiol (B144363) to create a novel probe. rsc.orgrsc.orgnih.gov This sensor operates on a "turn-off" mechanism, where the presence of Hg²⁺ ions quenches the fluorescence of the probe. This method is highly sensitive, with a reported detection limit as low as 48.7 nM. rsc.orgrsc.orgnih.gov

Thiadiazole-based probes have also been designed for detecting other metal ions like copper (Cu²⁺) and cadmium (Cd²⁺). nih.govrsc.org A probe based on a 1,3,4-thiadiazole functionalized Schiff base demonstrated a "turn-on" fluorescence enhancement for Cu²⁺ detection. researchgate.net The selectivity of these sensors is a key feature; they can often detect the target ion even in the presence of other competing metal ions. researchgate.net The development of these probes allows for real-time and visual detection, with some systems enabling analysis via smartphones or portable test strips. nih.gov

Table 2: Examples of Thiadiazole-Based Fluorescent Probes for Heavy Metal Detection

This table summarizes the characteristics of different fluorescent sensors derived from thiadiazole compounds.

| Target Ion | Thiadiazole Derivative Used | Detection Mechanism | Limit of Detection (LOD) |

| Hg²⁺ | 5-Amino-1,3,4-thiadiazole-2-thiol | Fluorescence "turn-off" | 48.7 nM rsc.orgrsc.orgnih.gov |

| Cu²⁺ | 1,3,4-Thiadiazole based ESIPT structure | Visual/Fluorescence change | 34.5 nM nih.gov |

| Cd²⁺ | 4,4′-(Benzothiadiazole-4,7-diyl)dibenzoate | Fluorescence enhancement | Not specified rsc.org |

| Cu²⁺ | 1,3,4-Thiadiazole functionalized Schiff base | Fluorescence "turn-on" | Not specified researchgate.net |

Polymer and Resin Components

The incorporation of thiadiazole moieties into polymer backbones imparts a range of desirable properties, including enhanced thermal stability, specific optical characteristics, and improved solubility. researchgate.net These features make thiadiazole-containing polymers suitable for advanced material applications. nih.gov

Polyamides and poly(ether-amide)s containing 1,3,4-thiadiazole units have been synthesized and shown to possess excellent thermal properties, with glass transition temperatures (Tg) reported between 206–246°C and initial degradation temperatures above 470°C. researchgate.net The presence of the sulfur-containing heterocycle also leads to high refractive indices (1.710–1.725) and low birefringence, which are valuable properties for optical materials. researchgate.net

Furthermore, thiadiazole units can be incorporated into other polymer systems. For example, poly(vinyl chloride) (PVC) has been chemically modified with 1,3,4-thiadiazole rings, which not only alters the physical properties but can also introduce antimicrobial activity to the polymer. nih.gov Poly(2,5-dimercapto-1,3,4-thiadiazole) (PBT) has been synthesized into nanosheets that exhibit good chemical resistance, high thermostability, and blue-light emitting fluorescence. mdpi.com These PBT nanosheets also show remarkable efficacy in adsorbing heavy metal ions, highlighting their potential use in water treatment applications. mdpi.com The synthesis of polymers containing thiadiazole rings linked with other units like phenyls through acetylene (B1199291) groups can create π-conjugated systems that are investigated as potential n-type semiconductors.

Table 3: Properties of Polyamides Containing 1,3,4-Thiadiazole Units

This table presents key thermal and optical properties of novel polyamides synthesized with thiadiazole units, demonstrating their suitability for high-performance applications.

| Polymer Type | Glass Transition Temp. (Tg) | 5% Weight-Loss Temp. (Td) | Refractive Index (at 633 nm) | Birefringence |

| Poly(ether-amide)s | 206–233°C | 376–395°C | 1.716–1.725 | 0.003–0.004 |

| Aromatic Polyamides | 230–246°C | 473–477°C | 1.710–1.716 | 0.007–0.009 |

| Data sourced from research on highly refractive and transparent polyamides. researchgate.net |

Future Research Directions and Translational Perspectives for 3 Cyclohexyl 1,2,4 Thiadiazol 5 Amine

Exploration of Novel and Convergent Synthetic Routes

Traditional syntheses of substituted aminothiadiazoles often involve multi-step procedures with harsh reagents like phosphorus oxychloride or thionyl chloride. Future research should focus on developing more efficient, scalable, and environmentally benign pathways to 3-Cyclohexyl-1,2,4-thiadiazol-5-amine and its derivatives.

Modern synthetic strategies offer significant advantages over classical methods. One-pot reactions, where multiple transformations occur in a single reactor, improve efficiency and reduce waste. For instance, methods using polyphosphate ester (PPE) as a mild cyclodehydration agent allow for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids without toxic additives. Another approach involves the use of trimethylsilyl (B98337) isothiocyanate (TMSNCS) to generate thiosemicarbazide (B42300) intermediates in situ, followed by acid-catalyzed cyclization.

Convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is another powerful strategy. For 3,5-disubstituted-1,2,4-thiadiazoles, a recently developed convergent method involves the base-mediated condensation of amidines with dithioesters, followed by an intramolecular dehydrogenative N–S bond formation. Applying such a strategy could involve coupling a cyclohexylamidine with a suitable sulfur-containing fragment. Furthermore, iodine-mediated oxidative N–S bond formation has emerged as a metal-free, efficient method for creating the 1,2,4-thiadiazole (B1232254) ring from imidoyl thioureas under mild conditions. These advanced methods could facilitate the rapid and versatile production of a library of analogs based on the this compound scaffold.

| Synthetic Strategy | Key Reagents/Conditions | Potential Advantages for Synthesis | Reference |

| Classical Cyclodehydration | Thiosemicarbazide, Carboxylic Acid, H₂SO₄/POCl₃ | Well-established procedure | |

| One-Pot PPE-Mediated | Thiosemicarbazide, Carboxylic Acid, Polyphosphate Ester (PPE) | Avoids toxic reagents, mild conditions | |

| One-Pot TMSNCS Method | Carboxylic Acid Hydrazide, TMSNCS, Acid Catalyst | Simple procedure, no inert atmosphere required | |

| Iodine-Mediated Oxidation | Imidoyl Thioureas, Molecular Iodine (I₂) | Metal-free, short reaction times, high efficiency | |

| Convergent Dehydrogenative Coupling | Amidines, Dithioesters, NaH/DMF | High modularity, access to unsymmetrical derivatives |

Advanced Computational Design and Predictive Modeling

Computational chemistry offers powerful tools to accelerate the discovery process by predicting molecular properties and interactions, thereby guiding synthetic efforts. For this compound, in silico methods can be employed to design novel derivatives with tailored functionalities.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational design. By building mathematical models that correlate structural features of thiadiazole derivatives with their observed biological activity (e.g., herbicidal or antifungal effects), researchers can predict the potency of new, unsynthesized analogs. 2D-QSAR models can relate physicochemical properties to activity, while 3D-QSAR approaches like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) provide insights into the required three-dimensional arrangement of functional groups for optimal interaction with a target.

Molecular docking simulations can predict how this compound and its derivatives might bind to the active site of a specific target protein. This technique is invaluable for identifying key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies on other thiadiazole derivatives have been used to understand their binding to targets like glucosamine-6-phosphate synthase in microbes or the EGFR kinase domain. Such studies could guide the rational design of derivatives with enhanced affinity and selectivity for new non-human targets.

| Computational Method | Application for this compound | Predicted Outcome | Reference |

| 2D-QSAR | Correlate molecular descriptors (e.g., logP, molar refractivity) with activity. | Predict the herbicidal/fungicidal activity of new analogs. | |

| 3D-QSAR (kNN-MFA) | Map steric and electrostatic fields required for activity. | Guide the placement of substituents on the cyclohexyl or amino groups. | |

| Molecular Docking | Simulate binding pose and energy within a target protein's active site. | Identify key amino acid residues for binding; prioritize compounds for synthesis. | |

| ADMET Prediction | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Assess the potential environmental fate and persistence of agricultural agents. |

Identification of New Biological Targets (non-human, mechanistic)

While much thiadiazole research focuses on human medicine, the scaffold is also prominent in agricultural science. A significant future direction for this compound is the exploration of its potential as a modulator of non-human biological targets, particularly in the context of crop protection.

Thiadiazole derivatives have been successfully developed as commercial herbicides and fungicides. Their herbicidal mechanism often involves the inhibition of photosynthesis. Research could investigate whether this compound or its analogs can disrupt key enzymes in plant-specific metabolic pathways.

In the realm of antifungal research, thiadiazoles have shown potent activity against various plant pathogens, including Fusarium oxysporum and Alternaria species. Mechanistic studies could aim to identify the specific fungal enzymes inhibited by the compound. For example, targeting enzymes crucial for cell wall synthesis (like chitin (B13524) synthases) or cellular respiration could provide a basis for developing novel fungicides. The lipophilic cyclohexyl group may enhance membrane permeability, a desirable trait for reaching intracellular targets in fungi or plants.

| Target Class | Potential Non-Human Target | Application Area | Rationale |

| Herbicidal | Photosystem II (PSII) | Agriculture (Weed Control) | Known target for some commercial thiadiazole herbicides. |

| Acetolactate Synthase (ALS) | Agriculture (Weed Control) | A common target for modern herbicides. | |

| Fungicidal | Chitin Synthase | Agriculture (Crop Protection) | Essential for fungal cell wall integrity. |

| Succinate Dehydrogenase (SDH) | Agriculture (Crop Protection) | Key enzyme in the fungal respiratory chain. | |

| Antimicrobial | Glucosamine-6-phosphate synthase | Veterinary/Environmental | Crucial for bacterial cell wall biosynthesis. |

Development of Supramolecular Assemblies and Material Composites